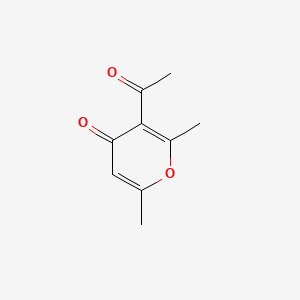

4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-

描述

Contextual Significance of Pyranone Heterocycles in Contemporary Organic Chemistry

Pyranone heterocycles, six-membered rings containing an oxygen atom and a ketone group, are foundational scaffolds in organic chemistry. nih.govjst.go.jp These structures are prevalent in a vast array of natural products and biologically active molecules, contributing to their diverse pharmacological properties. nih.gov The two primary isomers, 2-pyrones and 4-pyrones (or γ-pyrones), serve as versatile building blocks in synthetic chemistry. Their inherent reactivity, stemming from the conjugated system and the presence of heteroatoms, allows for a multitude of chemical transformations. researchgate.net

In contemporary research, 4H-pyran derivatives are recognized for their utility in multicomponent reactions, which allow for the efficient construction of complex molecular architectures from simple precursors in a single step. nih.govjst.go.jp This synthetic efficiency makes the pyranone core a valuable target in the development of new synthetic methodologies and in the creation of libraries of compounds for chemical and biological screening. jst.go.jpchemicalbook.com The exploration of substituted pyranones, such as the title compound, is driven by the desire to understand how different functional groups influence the chemical behavior of the heterocyclic core and to generate novel structures with unique properties.

Historical Development and Initial Chemical Characterization of 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-

The first documented synthesis of 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- is part of a study on the unusual Lewis acid-assisted reactions of isopropenyl acetate (B1210297). Research published by Novikov, Shestak, and Denisenko in 2010 described a novel synthetic pathway. acs.org Their work showed that refluxing isopropenyl acetate with an excess of aluminum chloride (AlCl₃) in 1,2-dichloroethane (B1671644) led to the formation of 3,5-diacetyl-2,6-dimethyl-4H-pyran-4-one. acs.org

This diacetylated pyranone was found to be a direct precursor to the title compound. The crucial step was the selective deacetylation of the 3,5-diacetyl derivative. Through mild acidic cleavage, specifically using 2% hydrochloric acid at room temperature (20°C) for 16 hours, one of the acetyl groups was removed to yield 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- in a high yield of 87%. acs.org This selective reaction highlighted a method for accessing mono-acetylated pyranones from a symmetrically substituted precursor. The initial characterization of the compound was performed at the time of its synthesis, confirming its structure.

Table 1: Chemical Properties of 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 7521-38-2 chemicalbook.com |

| Canonical SMILES | CC1=CC(=O)C(=C(O1)C)C(=O)C |

Structural Features and Potential for Chemical Transformations of this Specific Pyranone

The structure of 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- is defined by a central 4H-pyran-4-one ring substituted with two methyl groups at positions 2 and 6, and a key acetyl group at position 3. This combination of features imparts a distinct chemical reactivity.

The 4H-Pyran-4-one Core: The γ-pyrone ring is an electron-deficient system, making it susceptible to nucleophilic attack. The conjugated enone system can participate in various addition reactions. The carbonyl group at position 4 can react with nucleophiles, and the ring oxygen imparts ether-like characteristics.

The 3-Acetyl Group: This is arguably the most reactive site for synthetic transformations. The carbonyl of the acetyl group is electrophilic and can undergo condensation reactions, such as aldol (B89426) or Knoevenagel condensations, with a variety of nucleophiles. nist.gov It can also be a site for reduction to an alcohol, oxidation, or conversion into other functional groups like hydrazones or oximes. The methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate, enabling further alkylation or acylation reactions.

The 2,6-Dimethyl Groups: The methyl groups at the 2- and 6-positions are known to possess a degree of acidity due to their attachment to the pyranone ring. Under strong basic conditions, these protons can be abstracted, allowing for functionalization at these positions, a reaction often observed in related 2,6-dimethyl-4-pyrone systems. acs.org

The interplay of these functional groups provides a rich landscape for chemical derivatization, allowing the pyranone to serve as a scaffold for building more complex molecules.

Overview of Research Trajectories for 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-

Given its well-defined structure and multiple reactive sites, research involving 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- can be projected along several trajectories.

Synthetic Intermediate: The primary research path for this compound is its use as a versatile synthetic intermediate. The reactivity of the 3-acetyl group makes it an ideal starting point for the synthesis of fused heterocyclic systems. For example, reaction with hydrazines could lead to pyrazolo[3,4-c]pyran derivatives, while condensation with active methylene (B1212753) compounds could be used to construct larger, more elaborate molecular frameworks.

Scaffold for Conjugated Systems: The methyl groups and the acetyl group offer handles for creating extended conjugated systems. Condensation reactions at the acetyl methyl group with various aldehydes could yield chalcone-like structures, which are of interest in materials science and medicinal chemistry. Similarly, enamination reactions at the 2- and 6-methyl positions could be explored to create push-pull chromophores with interesting photophysical properties.

Probing Structure-Activity Relationships: While this article does not discuss biological activity, a logical research trajectory in medicinal chemistry would involve using this compound as a core scaffold. By systematically modifying the acetyl and methyl groups, chemists can generate a library of derivatives. This library could then be used to investigate how specific structural modifications on the 4H-pyran-4-one core influence its physical, chemical, and potentially biological properties, contributing to the broader understanding of the pyranone class of compounds.

The compound thus represents a valuable, yet underexplored, platform for fundamental synthetic research and the development of novel molecular structures.

属性

CAS 编号 |

7521-38-2 |

|---|---|

分子式 |

C9H10O3 |

分子量 |

166.17 g/mol |

IUPAC 名称 |

3-acetyl-2,6-dimethylpyran-4-one |

InChI |

InChI=1S/C9H10O3/c1-5-4-8(11)9(6(2)10)7(3)12-5/h4H,1-3H3 |

InChI 键 |

JNYSEOXUKHMICE-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=O)C(=C(O1)C)C(=O)C |

产品来源 |

United States |

Synthetic Methodologies for 4h Pyran 4 One, 3 Acetyl 2,6 Dimethyl

Classical and Established Synthetic Routes to the 4H-Pyran-4-one Core

The foundational methods for synthesizing the 4H-pyran-4-one scaffold have traditionally relied on reactions that facilitate the formation of the heterocyclic ring through cyclization and condensation reactions.

Initial Synthetic Approaches Involving Aluminum Chloride-Assisted Conversion of Isopropenyl Acetate (B1210297)

An important classical route involves the use of a Lewis acid catalyst, such as aluminum chloride, to promote the conversion of isopropenyl acetate into the target molecule. Research has demonstrated an unusual conversion of isopropenyl acetate assisted by aluminum chloride, leading to the formation of 3-acetyl-2,6-dimethyl-4H-pyran-4-one and its 3,5-diacetyl derivative. globalauthorid.com This reaction highlights a classic approach to assembling the pyranone core from acyclic precursors. The interaction of isopropenyl acetate with anhydrous AlCl3 in a solvent like 1,2-dichloroethane (B1671644) at room temperature yields a mixture of products from which 3-acetyl-2,6-dimethyl-4H-pyran-4-one can be isolated. guidechem.com

| Reactant | Catalyst | Key Products | Reference |

| Isopropenyl Acetate | Aluminum Chloride (AlCl₃) | 3-acetyl-2,6-dimethyl-4H-pyran-4-one, 3,5-diacetyl-2,6-dimethyl-4H-pyran-4-one | globalauthorid.comguidechem.com |

Cyclization Reactions for Pyrone Ring Formation

Cyclization reactions are fundamental to the formation of the pyrone ring. These reactions typically involve the intramolecular cyclization of a linear precursor that contains the necessary functional groups to form the heterocyclic system. For instance, the synthesis of 4H-pyran-4-one derivatives can be achieved through the cyclization of diketones or related species. While specific mechanisms for the title compound are not extensively detailed in the provided context, general strategies often involve a Michael addition followed by an intramolecular cyclization. semanticscholar.org The formation of the pyran ring is a key step, and various synthetic strategies focus on efficiently constructing this core structure. nih.govmdpi.com The protonation of precursors can facilitate cyclization by increasing the acidity of certain protons, leading to the desired ring formation. nih.gov

Advanced and Green Chemistry Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, sustainable, and environmentally friendly methodologies. This is evident in the synthesis of 4H-pyran-4-one and its derivatives, where catalytic approaches, multicomponent reactions, and green solvents are increasingly employed.

Catalytic Approaches in the Synthesis of the 4H-Pyran-4-one Moiety

A variety of catalysts have been explored to enhance the efficiency and selectivity of 4H-pyran-4-one synthesis. These catalysts are often reusable and can operate under mild reaction conditions. For example, Neodymium (III) oxide (Nd₂O₃) has been used as a recyclable and efficient catalyst for the one-pot multi-component synthesis of 4H-pyran derivatives. mjbas.com Other catalytic systems, such as KOH-loaded calcium oxide, have also been employed, particularly in solvent-free conditions, offering high yields in shorter reaction times. growingscience.comresearchgate.net The use of gold catalysts has also been reported for the synthesis of 2-methyl-pyran-4-ones from the reaction of acetylketene with terminal acetylenes, achieving high yields. researchgate.net

| Catalyst | Reactants | Solvent | Key Features | Yield (%) | Reference |

| Nd₂O₃ | Aromatic aldehyde, β-ketoester/β-diketone | PEG-400 | Recyclable, efficient | Good to Excellent | mjbas.com |

| KOH loaded CaO | Aromatic aldehydes, malononitrile, ethyl acetoacetate | Solvent-free | Short reaction time, high yield | up to 92% | growingscience.comresearchgate.net |

| IPrAuCl | 2,6-trimethyl-4H-1,3-dioxin-4-one, terminal alkynes | Not specified | High yield | up to 95% | researchgate.net |

| DBSA | Aromatic aldehyde, cyclohexanedione, malononitrile | Water (microemulsion) | Dual catalysis, green | Good | scielo.br |

Multicomponent Reaction Protocols for Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis for the construction of complex molecules in a single step from three or more starting materials. This approach is highly atom-economical and efficient. The synthesis of 4H-pyran derivatives is well-suited to MCR strategies. mjbas.comnih.gov Typically, these reactions involve the condensation of an aldehyde, a C-H activated acidic compound like a β-ketoester or malononitrile, and another active methylene (B1212753) compound. growingscience.comjst.go.jp These one-pot syntheses are often catalyzed by a variety of catalysts, including bases, acids, or nanoparticles, and can be performed under environmentally benign conditions. semanticscholar.orgnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | KOH loaded CaO | 2-amino-4H-pyran derivative | growingscience.comresearchgate.net |

| Aromatic Aldehyde | β-ketoester/β-diketone | Not specified | Nd₂O₃ | 4H-pyran derivative | mjbas.com |

| Aromatic Aldehyde | Cyclohexanedione | Malononitrile | Dodecyl benzenesulfonic acid (DBSA) | 4H-pyran derivative | scielo.br |

| 3-Acetylcoumarin (B160212) | Aromatic Aldehyde | Malononitrile | Triethylamine | Coumarin-annulated 4H-pyran | jst.go.jp |

Isolation and Purification Techniques for High Purity 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-.jst.go.jp

Achieving high purity of 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- is essential for its use in further applications. While specific purification protocols for this exact molecule are not extensively detailed in the surveyed literature, standard and effective techniques for isolating and purifying related pyranone derivatives are well-documented. These methods are applicable for obtaining the target compound in a highly purified state.

Common techniques include extraction, column chromatography, recrystallization, and sublimation.

Extraction: Following synthesis, an initial workup typically involves liquid-liquid extraction to separate the product from the reaction mixture. Chloroform is a frequently used solvent for extracting pyrone compounds from aqueous solutions. sciencemadness.orgnih.gov

Column Chromatography: For separating the target compound from byproducts and unreacted starting materials, column chromatography is a highly effective method. Silica (B1680970) gel is commonly used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate or methanol (B129727). orgsyn.orgnih.govnih.gov The polarity of the eluent is optimized to achieve the best separation.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Solvents reported for recrystallizing pyrone derivatives include ethanol (B145695), toluene, and mixtures like heptane/ethyl acetate. nih.govnih.gov

Sublimation: For achieving very high purity (e.g., >99.8%), sublimation can be employed. This process involves heating the solid compound under reduced pressure, causing it to transition directly into a gas, which then crystallizes back into a solid on a cold surface, leaving non-volatile impurities behind. This method has been successfully used for the purification of the closely related 2,6-dimethyl-γ-pyrone. google.com

The table below summarizes these purification techniques with examples from related compounds.

| Technique | Description | Example Application for Related Pyranones | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a solid phase (e.g., silica gel). | Purification of 2-methyl-4H-pyran-4-one using a 2.5% methanol/methylene chloride eluent. | orgsyn.org |

| Recrystallization | Purification of solids based on differences in solubility. | 2,6-Dicyano-4H-pyran-4-one is recrystallized from ethanol or toluene. | nih.gov |

| Extraction | Separation based on differential solubility in immiscible liquids. | 2,6-dimethyl-gamma-pyrone is extracted from an aqueous phase using chloroform. | sciencemadness.org |

| Sublimation | Purification by converting a solid directly to a gas and back to a solid. | Crude 2,6-dimethyl-γ-pyrone is slowly sublimated to yield a product with >99.8% purity. | google.com |

Reactivity and Mechanistic Studies of 4h Pyran 4 One, 3 Acetyl 2,6 Dimethyl

Reactivity of the 4H-Pyran-4-one Ring System

The 4H-pyran-4-one core is a γ-pyrone, characterized by a conjugated system that withdraws electron density from the ring carbons, particularly those in the alpha (C2, C6) and gamma (C4) positions relative to the ring oxygen. This electronic profile renders the ring susceptible to nucleophilic attack but generally resistant to electrophilic substitution.

Electrophilic Substitution Reactions on the Pyranone Nucleus

The 4H-pyran-4-one ring is considered an electron-deficient system. The presence of the carbonyl group and the acetyl substituent at the C3 position further deactivates the ring towards electrophilic attack. Consequently, classical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation on the pyranone nucleus are generally unfavorable and not commonly reported for this class of compounds. The deactivation is analogous to that seen in other heterocyclic systems where powerful electron-withdrawing groups inhibit the approach of electrophiles.

Nucleophilic Addition and Substitution Reactions at Ring Positions

In contrast to its inertness toward electrophiles, the pyranone ring is activated for reactions with nucleophiles. The carbon atoms at the C2 and C6 positions are electrophilic and serve as primary sites for nucleophilic attack. researchgate.net This can lead to addition or substitution, often followed by more complex transformations.

The reaction's direction can be highly dependent on the nature of the nucleophile. For instance, studies on the related compound 2,6-dicyano-4-pyrone have shown that its transformation with hydrazine (B178648) proceeds via an initial attack at the C2 position, which ultimately leads to ring opening. acs.org In contrast, reactions with hydroxylamine (B1172632) on the same substrate can occur selectively at the side-chain cyano groups without cleaving the pyranone ring. acs.org This suggests a high degree of chemoselectivity is possible.

Table 1: Nucleophilic Reactions at Ring Positions of Substituted 4-Pyrones

| Nucleophile | Substrate Example | Position of Attack | Outcome | Reference |

| Hydrazine | 2,6-dicyano-4-pyrone | C2 | Ring Opening | acs.org |

| Ammonia (B1221849) | 2,6-bis(hetaryl)-4-pyrones | C2/C6 | Ring Opening/Rearrangement | acs.org |

| Hydroxylamine | 2,6-dicyano-4-pyrone | Side-chain (cyano group) | No Ring Opening | acs.org |

Ring Opening and Subsequent Rearrangement Pathways

A predominant reaction pathway for 4H-pyran-4-ones, particularly when treated with strong nucleophiles, is the opening of the heterocyclic ring. nih.gov This process is often initiated by a nucleophilic attack at the C2 or C6 position, leading to the cleavage of the C-O bond and formation of a linear intermediate. This intermediate can then undergo subsequent cyclization or rearrangement to form new heterocyclic or acyclic structures.

For example, the reaction of 4-pyrones with ammonia can lead to the formation of 4-pyridones. acs.org Similarly, reactions with hydrazines can yield pyrazole (B372694) derivatives. acs.org These transformations are valuable in synthetic chemistry for converting the pyranone scaffold into other important heterocyclic systems. Studies on 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid) demonstrate that its reaction with various nucleophiles like amines, hydrazines, and hydroxylamine often involves the opening of the pyran nucleus to generate diverse heterocyclic products such as pyridones, pyrazoles, and isoxazoles. researchgate.net

Reactivity of the 3-Acetyl Moiety

The 3-acetyl group attached to the pyranone ring is a versatile functional handle that exhibits its own characteristic reactivity, largely independent of the ring system under certain conditions.

Chemical Transformations at the Carbonyl Group of the Acetyl Side Chain

The carbonyl carbon of the acetyl group is electrophilic and can undergo condensation reactions with various nucleophiles. This reactivity is typical for ketones and provides a route to functionalize the side chain without altering the pyranone core. For instance, condensation with hydrazines or substituted hydrazines can yield the corresponding hydrazones, which can be further cyclized. Similarly, reaction with hydroxylamine can produce oximes.

Research on the related compound 3-acetylcoumarin (B160212) shows it readily undergoes condensation with 2-cyanoacetohydrazide (B512044) to form a N'-{1-[2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide derivative, highlighting the accessibility of the acetyl carbonyl for such transformations. jst.go.jp

Table 2: Representative Reactions at the Acetyl Carbonyl Group

| Reagent | Expected Product | Reaction Type |

| Hydrazine Hydrate (B1144303) | Hydrazone | Condensation |

| Phenylhydrazine | Phenylhydrazone | Condensation |

| Hydroxylamine | Oxime | Condensation |

| Semicarbazide | Semicarbazone | Condensation |

Reactions Involving Acidic Protons of the Acetyl Group

The methyl protons of the acetyl group are acidic due to their position alpha to the carbonyl group. These protons can be removed by a suitable base to form a resonance-stabilized enolate. masterorganicchemistry.com The resulting enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

This enolate can react with electrophiles, such as aldehydes in an aldol-type condensation, to extend the side chain. For example, condensation with aromatic aldehydes (a Claisen-Schmidt condensation) would be expected to yield a chalcone-like derivative. The formation of enolates is a fundamental process in organic chemistry, and the acetyl group on the pyranone ring provides a clear site for this type of reactivity. masterorganicchemistry.com This pathway allows for the construction of more complex molecular architectures built upon the 4H-pyran-4-one scaffold.

Reactivity of the Methyl Groups at C2 and C6 Positions

The methyl groups at the C2 and C6 positions of the 4H-pyran-4-one ring exhibit notable reactivity, primarily due to the electron-withdrawing nature of the pyrone system. This electronic effect increases the acidity of the protons on these methyl groups, making them susceptible to deprotonation and subsequent functionalization.

Functionalization via Activated Methyl Protons

The activation of the methyl protons at C2 and C6 facilitates a variety of chemical transformations. One of the key methods for their functionalization is through enamination reactions. Studies on analogous 2,6-dimethyl-4-pyrones have demonstrated that these compounds can react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield enamino-substituted 4-pyrones. nih.govsemanticscholar.org This reaction proceeds via the deprotonation of the methyl group, followed by nucleophilic attack on the DMF-DMA.

The presence of an electron-withdrawing substituent, such as a bromine atom, on the pyranone ring has been shown to increase the CH-acidity of the adjacent methyl groups, leading to higher yields in enamination reactions. nih.govsemanticscholar.org It can be inferred that the 3-acetyl group in 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- would similarly enhance the acidity of the C2 methyl protons, potentially allowing for selective functionalization.

The reaction conditions for these functionalizations can be tailored to control the extent of the reaction. For instance, in the case of 2,6-dimethyl-4-pyrone, the use of an excess of DMF-DMA and elevated temperatures can lead to the formation of a bis-enamine product, where both methyl groups have reacted. nih.govsemanticscholar.org Conversely, careful control of stoichiometry and reaction time can favor the mono-enamination product. nih.govsemanticscholar.org

Interactive Table: Enamination of 2,6-dimethyl-4-pyrones with DMF-DMA nih.govsemanticscholar.org

| Entry | Starting Material | DMF-DMA (equiv.) | Base (equiv.) | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | 2,6-dimethyl-4-pyrone | 3 | NMI (0.5) | 120 | 15 | Monoenamine & Bisenamine | 17 & 23 |

| 2 | 2,6-dimethyl-4-pyrone | 5 | NMI (1) | 130 | 15 | Bisenamine | 51 |

| 3 | 3-bromo-2,6-dimethyl-4-pyrone | Excess | - | - | - | Bisenamine | 53 |

NMI = N-Methylimidazole

Detailed Mechanistic Investigations of Key Reactions

The mechanism of functionalization of the C2 and C6 methyl groups in 4H-pyran-4-one derivatives has been a subject of study. The enamination reaction, for example, is believed to proceed through a pathway involving the initial deprotonation of the active methyl group by a base, which can be an external base like N-methylimidazole or the DMF-DMA reagent itself. nih.govsemanticscholar.org The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbon of the DMF-DMA. Subsequent elimination of dimethylamine (B145610) and methanol (B129727) leads to the formation of the enamino-pyrone.

In reactions involving related pyranone structures, such as the multicomponent reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with phenylglyoxal (B86788) hydrate and 1,3-dimethylbarbituric acid, the reaction mechanism is dictated by the relative acidities of the C-H acidic protons. mdpi.com The process is initiated by a Knoevenagel condensation, followed by a Michael addition. mdpi.com While the specific compound , 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-, was not the substrate in this study, the principles of C-H acidity governing the reaction pathway are broadly applicable.

Furthermore, mechanistic proposals for reactions of other substituted pyranones, such as the formation of thiadiazine derivatives from 3-acetyl-6-bromo-2H-chromen-2-one, involve initial formation of a thiohydrazonate intermediate followed by intramolecular cyclization. mdpi.com While the starting material is a coumarin (B35378) derivative, the presence of a 3-acetyl group provides a point of comparison for potential reactivity. The mechanistic understanding of these related systems provides a framework for predicting the behavior of 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- in similar transformations.

Advanced Spectroscopic and Structural Characterization of 4h Pyran 4 One, 3 Acetyl 2,6 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure and connectivity of atoms in 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-. One-dimensional (1D) and two-dimensional (2D) experiments provide unambiguous evidence for its predominant tautomeric form.

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra provides the foundational data for the structural confirmation of the molecule. irb.hr The ¹H NMR spectrum is characterized by sharp singlets for the two methyl groups and the vinylic proton. A key diagnostic signal is a highly deshielded peak observed far downfield, which corresponds to the enolic hydroxyl proton involved in a strong intramolecular hydrogen bond. researchgate.netresearchgate.net The absence of a methine proton signal around 6 ppm is critical evidence that rules out the presence of the triketone tautomer in solution. researchgate.net

¹H NMR Spectral Data of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one in CDCl₃

| Proton Assignment | Chemical Shift (δ ppm) |

|---|---|

| C6-CH₃ | 2.27 |

| COCH₃ | 2.68 |

| C5-H | 5.92 |

| OH | 16.71 |

Data sourced from researchgate.net

¹³C NMR Spectral Data of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one in CDCl₃

| Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| C6-CH₃ | 20.36 |

| COCH₃ | 29.63 |

| C3 | 99.59 |

| C5 | 101.13 |

| C6 | 160.77 |

| C2 | 168.89 |

| C4 | 180.84 |

| COCH₃ | 204.91 |

Data sourced from researchgate.net

While standard 1D and 2D NMR are often sufficient for the structural elucidation of this molecule, isotope labeling strategies can be employed to resolve spectral ambiguities or to probe specific structural features. nih.gov Uniform enrichment with ¹³C and ¹⁵N is a standard method to increase the sensitivity of NMR experiments, which is crucial for less abundant samples or for conducting complex multi-dimensional experiments. sigmaaldrich.com

Selective labeling is a more targeted approach. For instance, deuteration is a powerful tool for studying hydrogen bonds. irb.hr In the case of 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-, replacing the enolic proton with deuterium (B1214612) would cause the disappearance of the highly deshielded ¹H signal at ~17 ppm. researchgate.net The resulting effect on the ¹³C chemical shifts of adjacent carbons, known as the deuterium-induced isotope effect, can provide quantitative information about the strength and geometry of the intramolecular hydrogen bond. irb.hrencyclopedia.pub This method has been used to confirm the existence of strong intramolecular hydrogen bonds in derivatives of dehydroacetic acid. irb.hr

NMR spectroscopy is exceptionally well-suited for the study of tautomeric equilibria. encyclopedia.pubresearchgate.net For 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-, NMR studies have demonstrated that the equilibrium lies heavily in favor of the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one tautomer. researchgate.net

The primary evidence comes from ¹H NMR spectra, where the observation of a single, sharp set of resonances and the presence of the enolic OH proton signal at approximately 17 ppm indicate the dominance of one tautomer. researchgate.netresearchgate.net If significant quantities of other tautomers were present at equilibrium, one would expect to see separate sets of signals for each species, assuming the rate of exchange between them is slow on the NMR timescale. researchgate.net In cases of rapid exchange, averaged signals would be observed. The clean spectrum observed for this compound confirms the presence of a single dominant species in solution. researchgate.net Quantitative analysis based on the integration of signals (or the lack of signals for minor tautomers) confirms that the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one form constitutes nearly 100% of the compound in common solvents like chloroform. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within the molecule, further corroborating the structure determined by NMR. nih.govnih.gov

The IR and Raman spectra of 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- are complex but can be interpreted through comparison with computational models and known frequencies for specific functional groups. researchgate.netscifiniti.com The spectra are dominated by bands corresponding to the vibrations of the pyranone ring and the acetyl substituent.

Key vibrational modes include:

O-H Stretching: A very broad and strong absorption band in the IR spectrum, typically centered around 3000 cm⁻¹, is characteristic of the enolic hydroxyl group involved in a strong intramolecular hydrogen bond.

C-H Stretching: Sharp bands in the 2900-3100 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the methyl groups and the vinylic C-H bond. scifiniti.com

C=O Stretching: The spectrum displays multiple strong bands in the carbonyl region (1600-1750 cm⁻¹). The band at the highest frequency (~1720 cm⁻¹) is assigned to the C=O stretch of the pyran-2-one ring. scifiniti.com A lower frequency band (~1640 cm⁻¹) is attributed to the acetyl C=O group, with its frequency lowered due to conjugation and its participation in the intramolecular hydrogen bond. scifiniti.com

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds of the pyranone ring appear in the 1550-1650 cm⁻¹ range.

C-H Bending: Asymmetric and symmetric bending (deformation) vibrations of the methyl groups are observed in the 1350-1460 cm⁻¹ region. scifiniti.com

The combination of these characteristic bands in both IR and Raman spectra provides a detailed vibrational fingerprint of the molecule, confirming the presence of the enolized β-dicarbonyl system and the α,β-unsaturated lactone ring, consistent with the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one structure. nih.govresearchgate.net

Selected Vibrational Frequencies for 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| ν(O-H) | ~3000 (broad) |

| ν(C-H)vinyl | 3107 |

| ν(C-H)methyl | 2860-2960 |

| ν(C=O)pyranone | 1719 |

| ν(C=O)acetyl, H-bonded | 1636 |

| δ(CH₃)asymmetric | 1400-1460 |

| δ(CH₃)symmetric | 1340-1400 |

Data sourced from scifiniti.com

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. wikipedia.org For 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-, the electron ionization (EI) mass spectrum shows a clear molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 168, which corresponds to the molecular formula C₈H₈O₄. researchgate.netnist.gov

The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for carbonyl compounds include alpha-cleavage and McLafferty rearrangements. libretexts.org The observed fragmentation pattern for this molecule is consistent with its established structure. researchgate.net

Major Fragments in the Electron Ionization Mass Spectrum

| m/z | Proposed Fragment | Relative Intensity (%) |

|---|---|---|

| 168 | [M]⁺ (Molecular Ion) | 100 |

| 153 | [M - CH₃]⁺ | 63.5 |

| 125 | [M - COCH₃]⁺ | 33 |

| 85 | [M - COCH₃ - C₂H₂O]⁺ | 80 |

| 43 | [COCH₃]⁺ | 93 |

Data sourced from researchgate.net

The base peak at m/z 168 confirms the molecular weight. The prominent peak at m/z 43 corresponds to the stable acetyl cation ([CH₃CO]⁺), resulting from the cleavage of the bond between the acetyl group and the pyranone ring. The peak at m/z 153 arises from the loss of a methyl radical, a common fragmentation for methyl-substituted aromatic or heterocyclic systems. The loss of the entire acetyl radical (43 mass units) leads to the fragment ion at m/z 125. researchgate.net These logical fragmentation pathways strongly support the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- (C₉H₁₀O₃), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, confirms the molecular formula.

Although specific experimental HRMS data for this compound is not available in the retrieved sources, the expected data would be presented as follows:

| Parameter | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Theoretical Exact Mass | Calculated Value |

| Measured m/z | Experimental Value (e.g., [M+H]⁺) |

| Mass Error (ppm) | Calculated Difference |

This table is illustrative. Actual experimental values are required for a definitive analysis.

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides valuable information about a molecule's structure by analyzing its fragmentation pattern. When the parent ion is subjected to energy, it breaks into smaller, characteristic fragment ions. The pattern of these fragments offers a roadmap to the molecule's structural components.

Literature suggests that mass-spectral fragmentation of 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- has been studied. researchgate.net A plausible fragmentation pathway would likely involve initial cleavages at the acetyl group and subsequent ring fragmentation. Key fragment ions would correspond to the loss of a methyl group (CH₃), an acetyl group (CH₃CO), and carbon monoxide (CO) from the pyranone ring.

A detailed analysis would typically involve:

Identification of the molecular ion peak.

Analysis of major fragment ions and their relative abundances.

Proposing logical cleavage patterns to explain the formation of observed fragments.

Without the actual mass spectrum, a definitive fragmentation pathway cannot be constructed.

X-ray Crystallography for Solid-State Molecular Structure Determination

A search of crystallographic databases and scientific literature did not yield a specific crystal structure for 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-. If such data were available, it would be presented in a table summarizing key crystallographic parameters.

| Parameter | Value |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c) | Ångströms (Å) |

| Unit Cell Angles (α, β, γ) | Degrees (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | Integer |

| Calculated Density | g/cm³ |

This table represents the standard format for reporting crystallographic data. No experimental data for the target compound was found.

Theoretical and Computational Chemistry Studies of 4h Pyran 4 One, 3 Acetyl 2,6 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are essential for characterizing the electronic landscape of molecules like 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-.

Application of Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to model pyran systems. dntb.gov.uaekb.eg

These calculations are used to determine the optimized molecular geometry, yielding precise bond lengths, bond angles, and dihedral angles. For 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-, DFT would be used to establish the planarity of the pyran ring and the orientation of the acetyl and methyl substituents. Furthermore, these methods allow for the calculation of vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm the structure and assign spectral bands. scifiniti.commaterialsciencejournal.org Ab initio methods, while more computationally intensive, can be used for higher accuracy calculations of specific properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Chemical Significance

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. dntb.gov.ua

In studies of similar pyran derivatives, the HOMO and LUMO are typically located on the π-conjugated system of the pyran ring. scifiniti.com For 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-, it is expected that both the HOMO and LUMO would be delocalized over the pyran-4-one ring and the conjugated 3-acetyl group. The acetyl group, being electron-withdrawing, would likely lower the energy of the LUMO, influencing the molecule's electrophilicity.

To illustrate, the following table presents HOMO-LUMO data calculated for a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, using DFT at the B3LYP/6-311G(d,p) level. dntb.gov.uamaterialsciencejournal.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -2.73 |

| Energy Gap (ΔE) | 3.42 |

Note: The data in this table is for the analogous compound Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate and serves to exemplify the typical output of such calculations. dntb.gov.uamaterialsciencejournal.org

Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Electron-rich areas, typically colored red or yellow, indicate sites susceptible to electrophilic attack, while electron-poor regions, colored blue, are prone to nucleophilic attack. ekb.eg

For 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen atoms of both the pyran-4-one ring and the 3-acetyl group. These regions represent the most likely sites for interactions with electrophiles or for hydrogen bonding. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the methyl groups. This analysis helps in understanding the molecule's intermolecular interactions and predicting sites of chemical reactions. ekb.eg

Conformational Analysis and Molecular Dynamics Simulations

While the 4H-pyran-4-one ring is largely planar, the molecule possesses conformational flexibility primarily due to the rotation of the 3-acetyl group around the C-C single bond connecting it to the ring. Conformational analysis, typically performed using DFT calculations, can determine the rotational energy barrier and identify the most stable conformer(s). beilstein-journals.org This involves calculating the energy of the molecule as the dihedral angle of the acetyl group is systematically varied.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of transition states and intermediates, as well as calculate the activation energies. researchgate.net This information is crucial for understanding reaction kinetics and predicting the feasibility of a particular chemical transformation.

For 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-, theoretical studies could elucidate the mechanisms of various reactions, such as nucleophilic addition to the carbonyl groups, electrophilic substitution on the pyran ring, or condensation reactions involving the acetyl group. For instance, in the synthesis of pyran derivatives, DFT calculations have been used to explain the regioselectivity of cyclization reactions. researchgate.netresearchgate.net Such studies would provide a detailed, atomistic view of how the molecule reacts, complementing experimental findings.

Investigation of Solvent Effects on Molecular Structure and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including individual solvent molecules in the calculation.

Studies on related pyran-2-one systems have shown that solvents can alter the relative stability of different tautomers and conformers. scifiniti.comresearchgate.net For 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-, solvent effects would be expected to influence its electronic properties, such as the HOMO-LUMO gap, and its reactivity. For example, polar solvents could stabilize charged intermediates or transition states, thereby altering reaction rates. materialsciencejournal.org

The following table, based on a computational study of a tautomeric pyran-2-one derivative, illustrates how solvent polarity can affect the calculated Gibbs free energy and population of different molecular forms. scifiniti.comresearchgate.net

| Solvent | Tautomer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) |

|---|---|---|---|

| Acetonitrile (Polar) | A | 0.00 | 93.5 |

| B | 1.75 | 6.5 | |

| Chloroform (Less Polar) | A | 0.00 | 87.0 |

| B | 1.20 | 13.0 |

Note: The data pertains to the tautomers of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one and demonstrates the influence of solvent on molecular properties. scifiniti.comresearchgate.net

Chemical Applications and Utility of 4h Pyran 4 One, 3 Acetyl 2,6 Dimethyl

Role as a Versatile Synthon and Building Block in Organic Synthesis

Dehydroacetic acid is a highly versatile and valuable synthon in the field of organic synthesis. researchgate.netresearchgate.net Its reactivity allows for the construction of numerous complex molecular architectures, particularly heterocyclic systems. google.comresearchgate.net The presence of multiple electrophilic and nucleophilic centers within the molecule facilitates a wide range of chemical transformations. clockss.orgresearchgate.net

Precursor for the Construction of Diverse Heterocyclic Systems

DHA serves as a fundamental starting material for the synthesis of a broad spectrum of heterocyclic compounds. researchgate.netresearchgate.net Its molecular structure is amenable to reactions with various nucleophiles and electrophiles, leading to the formation of five, six, and seven-membered heterocyclic rings. clockss.org The reactions often involve the pyran ring's opening and subsequent rearrangement, providing a pathway to diverse molecular scaffolds. researchgate.net

The reactivity of DHA allows for its transformation into a variety of heterocyclic systems, including:

Pyrans and Pyridines: Derivatives of DHA can be converted into other pyran structures and are precursors for dimethyl-4-pyridones. wikipedia.orgclockss.org

Pyrazoles and Thiazoles: The acetyl group and the pyran ring carbons are susceptible to attack, leading to the formation of pyrazole (B372694) and thiazole (B1198619) rings. researchgate.netresearchgate.net

Pyrimidines: Condensation reactions with appropriate reagents can yield pyrimidine (B1678525) derivatives. researchgate.net

Benzodiazepines and Thiazepines: DHA can be utilized in multi-step syntheses to form seven-membered rings like benzodiazepines and thiazepines. researchgate.net

The versatility of DHA as a synthon is highlighted in the following table, which summarizes some of the heterocyclic systems synthesized from it.

| Starting Material | Reagent(s) | Resulting Heterocycle(s) |

| Dehydroacetic acid (DHA) | Primary amines | Pyridine derivatives researchgate.net |

| Dehydroacetic acid (DHA) | Hydrazines | Pyrazole derivatives researchgate.net |

| Dehydroacetic acid (DHA) | Thiourea | Thiazole derivatives researchgate.net |

| Dehydroacetic acid (DHA) | o-Phenylenediamines, Aldehydes | 1,5-Benzodiazepine derivatives researchgate.net |

Key Intermediate in the Synthesis of Complex Organic Molecules

Beyond the direct synthesis of heterocycles, DHA also functions as a crucial intermediate in the synthesis of more complex organic molecules. Its derivatives, such as chalcones prepared from the reaction of DHA with aromatic aldehydes, serve as starting points for further chemical elaborations. researchgate.net These chalcone (B49325) analogues are themselves valuable intermediates for creating a variety of biologically active compounds. researchgate.net

Applications in Materials Science and Photophysical Research

The unique chemical structure of DHA and its derivatives has led to their exploration in the field of materials science and photophysical research. The conjugated system within the pyran ring and the potential for extended conjugation through derivatization are key to these applications.

Development of Fluorescent Probes and Chemical Dyes

Derivatives of 4H-pyran-4-one are being investigated for their fluorescent properties. nih.gov The introduction of various functional groups onto the pyran scaffold can modulate their absorption and emission characteristics, making them suitable for use as fluorophores. nih.gov For instance, styryl-substituted 4-pyrones have been shown to be applicable as fluorophores. mdpi.com Dicyanomethylene-4H-pyran systems, in particular, have been utilized as near-infrared (NIR) fluorophores for the detection of various analytes and in cell imaging studies. rsc.org These compounds can exhibit valuable photophysical properties such as a large Stokes shift and good quantum yields. nih.gov

Research has demonstrated that modifications to the DHA core can lead to compounds with significant solvatochromism, where the color and fluorescence properties change with the polarity of the solvent. nih.gov This property is particularly useful for developing sensitive environmental probes.

Integration into Organic Electronic Materials

The conjugated nature of DHA derivatives makes them candidates for integration into organic electronic materials. The ability to tune their electronic properties through synthetic modification is a significant advantage. While this is an emerging area of research, the fundamental properties of these molecules suggest potential applications in areas such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Coordination Chemistry: Ligand Synthesis and Metal Complexation Studies

Dehydroacetic acid and its derivatives are effective chelating ligands in coordination chemistry. chemicalbook.comresearchgate.net The presence of oxygen donor atoms in the β-diketone-like structure allows for the formation of stable complexes with a variety of metal ions. researchgate.net

Schiff bases derived from DHA are widely used as chelating ligands. researchgate.net These ligands are synthesized through the condensation of DHA with primary amines. The resulting Schiff base ligands can coordinate with metal ions such as Cu(II), Ni(II), Co(II), Mn(II), and Fe(III) to form stable octahedral or square-planar complexes. researchgate.net

The study of these metal complexes is an active area of research, with investigations into their structural, magnetic, and spectral properties. researchgate.net For example, the ligand field parameters and magnetic moments of these complexes have been evaluated to determine their geometry. researchgate.net Furthermore, derivatives of 3-hydroxy-2-methyl-4H-pyran-4-one have been used to synthesize coordination compounds with iron(III), cobalt(III), and chromium(III). scirp.orgscirp.org

The following table provides examples of metal complexes formed with ligands derived from DHA.

| Ligand Derived From | Metal Ion | Resulting Complex Geometry |

| Schiff base of DHA and o-chloroaniline | Cu(II) | Distorted Octahedral researchgate.net |

| Schiff base of DHA and o-chloroaniline | Ni(II) | Square-planar researchgate.net |

| Schiff base of DHA and o-chloroaniline | Co(II) | Octahedral researchgate.net |

| 3-Hydroxy-2-methyl-4H-pyran-4-one | Fe(III) | Octahedral scirp.orgscirp.org |

| 3-Hydroxy-2-methyl-4H-pyran-4-one | Co(III) | Octahedral scirp.orgscirp.org |

Involvement in Specific Chemical Transformations

The chemical behavior of 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- is characterized by its synthesis pathways and its potential, though not explicitly documented, role in complex chemical reactions such as the Maillard reaction.

Research has identified a specific synthetic route to 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-. It can be formed through an unusual conversion of isopropenyl acetate (B1210297) when assisted by aluminum chloride. This reaction also yields 3,5-diacetyl-2,6-dimethyl-4H-pyran-4-one. The process involves the interaction of isopropenyl acetate with anhydrous AlCl₃ in a solvent like anhydrous 1,2-dichloroethane (B1671644). The subsequent separation of the product mixture allows for the isolation of 3-acetyl-2,6-dimethyl-4H-pyran-4-one.

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to the formation of a wide array of flavor and aroma compounds, as well as melanoidins which contribute to the brown color of cooked foods. This non-enzymatic browning reaction is responsible for the characteristic flavors in products like bread, coffee, and seared meat.

The reaction proceeds through several stages, initiating with the condensation of a sugar's carbonyl group with an amino acid's amino group, followed by rearrangements and further reactions to produce hundreds of different compounds. These products include various heterocyclic compounds such as furans, pyrazines, and other pyranone derivatives. For instance, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a known product that can be formed during the Maillard reaction.

Despite the formation of various pyranone structures through Maillard pathways, a direct link or specific degradation pathway involving 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- is not well-documented in publicly available scientific literature. While it is a heterocyclic compound with a structure that could theoretically be involved in such complex reactions, there is currently a lack of specific research findings detailing its formation or degradation within the Maillard reaction cascade. Its role as a flavor or aroma compound derived from this pathway has not been established.

Derivatives and Analogues of 4h Pyran 4 One, 3 Acetyl 2,6 Dimethyl

Synthesis and Characterization of Substituted 4H-Pyran-4-one Derivatives

The synthesis of substituted 4H-pyran-4-one derivatives is often achieved through multicomponent reactions (MCRs), which offer efficiency and atom economy by combining three or more reactants in a single step. growingscience.com A prevalent strategy involves the one-pot condensation of an aromatic aldehyde, a cyanomethylene reagent like malononitrile, and a β-dicarbonyl compound such as ethyl acetoacetate. growingscience.com These reactions can be conducted under solvent-free conditions using catalysts like potassium hydroxide (B78521) loaded on calcium oxide (KOH/CaO), which can be regenerated and reused. growingscience.com This approach generates a variety of 2-amino-4H-pyran derivatives in good to excellent yields. growingscience.com

Another significant synthetic route involves the modification of existing pyranone structures. For instance, the unusual conversion of isopropenyl acetate (B1210297) in the presence of aluminum chloride can yield 3-acetyl- and 3,5-diacetyl-2,6-dimethyl-4H-pyran-4-ones. acs.org Furthermore, derivatives can be synthesized from precursors like 3-acetylcoumarin (B160212), which, through condensation with various aldehydes and malononitrile, can form complex 4H-pyran structures fused or linked to a coumarin (B35378) moiety. jst.go.jp The interaction of certain 5-acetyl-4H-pyran derivatives with active methylene (B1212753) reagents can also lead to a cleavage and subsequent recyclization of the pyran ring, affording new substituted 4H-pyran derivatives. researchgate.net

The structural elucidation and confirmation of these newly synthesized compounds rely on a combination of spectroscopic and analytical techniques. Characterization typically includes:

Infrared (IR) Spectroscopy: To identify key functional groups such as C=O (carbonyl), C≡N (nitrile), and NH₂ (amino) groups. jst.go.jpmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to determine the number and environment of protons, confirming the presence of methyl, aromatic, and pyran ring protons. jst.go.jpmdpi.com ¹³C-NMR provides information on the carbon skeleton of the molecule. jst.go.jpmdpi.com

Mass Spectrometry (MS): To determine the molecular weight of the compound and aid in structural confirmation through fragmentation patterns. jst.go.jpmdpi.com

Elemental Analysis: To determine the empirical formula by measuring the percentage composition of elements like carbon, hydrogen, and nitrogen. jst.go.jpmdpi.com

The following table summarizes examples of synthetic methods for 4H-pyran-4-one derivatives.

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate | KOH loaded CaO, 60°C, Solvent-free | 2-Amino-3-cyano-5-ethoxycarbonyl-4-aryl-6-methyl-4H-pyran | growingscience.com |

| 3-Acetylcoumarin, Substituted Aldehyde, Malononitrile | Triethylamine, Ethanol (B145695) | (2-Oxo-2H-chromen-3-yl)-4H-pyran derivatives | jst.go.jp |

| Isopropenyl acetate | Aluminum chloride | 3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one | acs.org |

| 5-Acetyl-2-amino-4H-pyran-3-carbonitrile, Active Methylene Reagents | Piperazine hydrate (B1144303), Chloroform | Recyclized 4H-pyran derivatives | researchgate.net |

Chemical Modifications at Ring Positions and Side Chains

The 2,6-dimethyl-4H-pyran-4-one scaffold serves as a versatile template for further chemical modifications at both its side chains and the pyranone ring itself. The methyl groups at the C2 and C6 positions are particularly amenable to functionalization.

A key modification is the enamination of these methyl groups using reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov The reaction with 2,6-dimethyl-4-pyrone can lead to a mixture of mono-enamination at one methyl group and bis-enamination at both. nih.gov By using an excess of DMF-DMA and elevated temperatures, the yield of the bis-enamination product can be maximized. nih.gov These resulting 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones are valuable intermediates, as the dimethylamino group can be subsequently substituted by other nucleophiles, such as anilines or benzylamine, to create a diverse library of conjugated pyran systems. nih.gov

Modifications are not limited to the side chains. The pyranone ring can also be substituted. For example, acylation can occur at the C5 position, as seen in the aluminum chloride-assisted conversion of isopropenyl acetate to 3,5-diacetyl-2,6-dimethyl-4H-pyran-4-one. acs.org More drastic modifications involve the cleavage and recyclization of the pyran ring, which can be initiated by reacting certain activated 4H-pyrans with active methylene compounds, leading to entirely new heterocyclic frameworks derived from the original pyran structure. researchgate.net

The table below details specific chemical modifications of the 2,6-dimethyl-4H-pyran-4-one system.

| Starting Material | Reagent/Conditions | Position of Modification | Resulting Structure | Reference |

|---|---|---|---|---|

| 2,6-Dimethyl-4-pyrone | DMF-DMA (excess), 130°C | C2 and C6 side chains (Methyl) | 2,6-bis[2-(Dimethylamino)vinyl]-4H-pyran-4-one | nih.gov |

| 3-Bromo-2,6-dimethyl-4-pyrone | DMF-DMA | C2 side chain (Methyl) | 3-Bromo-2-[2-(dimethylamino)vinyl]-6-methyl-4H-pyran-4-one | nih.gov |

| 2-(2-(Dimethylamino)vinyl)-4-pyrone derivative | Aniline, Acetic Acid, 90°C | Enamine side chain | Substitution of dimethylamino group with anilino group | nih.gov |

Structure-Reactivity Relationship Investigations of Analogues (Chemical Aspects)

The reactivity of the 4H-pyran-4-one core and its substituents is intrinsically linked to the electronic properties of the molecule. The pyran-2-one scaffold, a close analogue, is known to possess several electrophilic sites, including the acetyl group and carbon atoms at positions 2, 4, and 6, while the carbon at position 5 acts as a nucleophilic center. researchgate.net This general reactivity pattern provides a framework for understanding the chemical behavior of 4H-pyran-4-one analogues.

The introduction of substituents onto the pyranone ring significantly modulates this inherent reactivity. A clear example is observed in the enamination of 2,6-dimethyl-4-pyrones. nih.gov The parent compound reacts with DMF-DMA to produce a mixture of mono- and bis-enamination products. nih.gov However, the introduction of an electron-withdrawing bromine atom at the C3 position (3-bromo-2,6-dimethyl-4-pyrone) increases the C-H acidity of the adjacent methyl groups. nih.gov This electronic effect allows for the selective mono-enamination at the C2-methyl group in high yield. nih.gov This demonstrates a direct relationship between the ring's substitution pattern and the reactivity of its side chains.

Furthermore, the products of these modifications exhibit their own distinct reactivity. The 2-(2-(dimethylamino)vinyl)-4-pyrones, formed from enamination, are highly reactive substrates. nih.gov Their conjugated push-pull electronic nature facilitates reactions such as 1,6-conjugate addition/elimination, allowing for the facile substitution of the dimethylamino group with various nucleophiles without opening the pyran ring. nih.gov This highlights how modifying a side chain can activate the entire system towards subsequent transformations, providing a powerful tool for synthetic chemists.

The following table correlates structural features of 4H-pyran-4-one analogues with their observed chemical reactivity.

| Structural Feature | Observed Chemical Reactivity | Reference |

|---|---|---|

| Electron-withdrawing group (e.g., Br) at C3 | Increased C-H acidity and selective reactivity of the adjacent C2-methyl side chain. | nih.gov |

| Unsubstituted C5 position | Can act as a nucleophilic center, susceptible to electrophilic attack (e.g., acylation). | acs.orgresearchgate.net |

| Conjugated (dimethylamino)vinyl side chain at C2 | Acts as a highly reactive substrate for 1,6-conjugate addition/elimination reactions. | nih.gov |

Emerging Research Areas and Future Perspectives for 4h Pyran 4 One, 3 Acetyl 2,6 Dimethyl

Development of Novel Catalytic Systems for Efficient Transformations

The advancement of synthetic chemistry relies heavily on the development of efficient and selective catalysts. For a molecule like 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-, with multiple potential reaction sites, catalytic control is paramount. Research is now focusing on designing catalytic systems that can selectively target specific functional groups to achieve desired transformations with high efficiency and atom economy.

While many catalytic methods focus on the synthesis of the 4H-pyran ring itself, future work is aimed at the postsynthetic modification of the pre-formed pyranone. growingscience.comresearchgate.net Heterogeneous catalysts are particularly promising due to their ease of separation and recyclability. For instance, systems like potassium hydroxide (B78521) loaded on calcium oxide (KOH/CaO) and various metal oxides (Al2O3, MgO, Nd2O3) have proven effective in multicomponent reactions to form 4H-pyrans. growingscience.commjbas.com The application of these solid-supported bases or Lewis acidic metal oxides could facilitate selective condensation reactions at the acetyl group or one of the methyl groups of 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-. Organocatalysis, which utilizes small organic molecules to accelerate reactions, also presents a powerful tool for activating the substrate in novel ways. tandfonline.com

| Catalyst Type | Potential Transformation on 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- | Advantages |

|---|---|---|

| Heterogeneous Solid Bases (e.g., KOH/CaO) | Knoevenagel or Claisen-Schmidt condensation at the C2/C6 methyl groups or the acetyl group. | High stability, reusability, and environmentally friendly. growingscience.comrsc.org |

| Lewis Acids (e.g., Al2O3, Nd2O3) | Activation of carbonyl groups for nucleophilic attack; Friedel-Crafts type reactions. | High efficiency and acceleration of reactions involving carbonyl compounds. mjbas.com |

| Organocatalysts (e.g., 2-aminopyridine, L-proline) | Enamine/enolate formation for asymmetric functionalization of the acetyl or methyl groups. | Low toxicity, mild reaction conditions, and potential for enantioselective synthesis. tandfonline.com |

Computational Design and Prediction of New Derivatives with Desired Chemical Properties

In silico methods are becoming indispensable in modern chemical research, allowing for the rational design of new molecules and the prediction of their properties before undertaking lengthy synthetic work. For 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl-, computational tools can be used to explore a vast chemical space of potential derivatives and identify candidates with tailored electronic, photophysical, or biological characteristics.

Methods such as Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, predict sites of reactivity (nucleophilic or electrophilic centers), and model reaction mechanisms. This information is crucial for guiding the development of the novel catalytic systems mentioned previously. Furthermore, molecular docking simulations can predict the binding affinity and mode of interaction of new derivatives with biological targets, such as enzymes or receptors. For example, other functionalized 4H-pyran derivatives have been studied via molecular docking for their potential as inhibitors of targets like cyclin-dependent kinase 2 (CDK2), which is relevant in cancer research. nih.gov Applying these computational approaches to derivatives of 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- could rapidly identify promising candidates for various applications, thereby streamlining the discovery process.

| Computational Method | Predicted Property for Derivatives | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Electron density, HOMO/LUMO energies, reaction pathways. | Guiding synthetic strategy, predicting reactivity. |

| Molecular Docking | Binding affinity to protein targets, interaction modes. | Virtual screening for drug discovery (e.g., enzyme inhibitors). nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Optimizing lead compounds for enhanced potency. |

Expansion of Synthetic Methodologies towards Complex Molecular Architectures

4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- is an ideal starting scaffold for the synthesis of more complex, polycyclic, and stereochemically rich molecules. The strategic functionalization of its core structure can lead to novel molecular architectures that are otherwise difficult to access.

A particularly fruitful avenue of research involves the activation of the methyl groups. Inspired by work on the parent 2,6-dimethyl-4H-pyran-4-one, the methyl groups can undergo enamination with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.govsemanticscholar.org This reaction converts the methyl group into a highly reactive 2-(dimethylamino)vinyl substituent. This new functional group is a versatile handle for further transformations, including 1,6-conjugate addition or 1,3-dipolar cycloaddition reactions, allowing for the construction of fused or decorated heterocyclic systems without opening the stable pyranone ring. nih.govsemanticscholar.org The presence of the 3-acetyl group is expected to influence the regioselectivity of the initial enamination, potentially allowing for selective functionalization of either the C2 or C6 methyl group, further expanding the synthetic possibilities.

| Synthetic Methodology | Intermediate Generated | Resulting Complex Architecture |

|---|---|---|

| Enamination with DMF-DMA | 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-one derivatives | Conjugated pyran systems, precursors for merocyanine (B1260669) dyes. nih.govsemanticscholar.org |

| 1,3-Dipolar Cycloaddition | Enamine adducts | Isoxazolyl-substituted 4-pyrones and other fused heterocycles. nih.gov |

| Tandem Condensation-Cyclization | Poly-carbonyl intermediates | Fused polycyclic systems such as pyrano[2,3-b]quinolines. tandfonline.com |

Exploration of Uncharted Chemical Transformations and Cascade Reactions

The true frontier in the chemistry of 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- lies in the discovery of entirely new reactions and the design of elegant cascade sequences. Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. ub.edu This approach maximizes synthetic efficiency by reducing the number of purification steps, saving time and resources. ub.edu

The unique arrangement of functional groups in 4H-Pyran-4-one, 3-acetyl-2,6-dimethyl- makes it an exceptional candidate for initiating novel cascade reactions. For example, an initial reaction at the acetyl group could trigger a subsequent intramolecular cyclization involving the pyranone ring or one of the methyl groups. Alternatively, a multicomponent reaction could be designed where the pyranone acts as a central scaffold, reacting sequentially with multiple reagents to build complex structures in one pot. Exploring reactions like photosensitized oxygenations, ring-rearrangement metathesis, or novel cycloadditions could unveil transformations that lead to unprecedented molecular frameworks derived from this versatile building block. rsc.org

| Reactive Site/Trigger | Potential Cascade Sequence | Hypothetical Product Class |

|---|---|---|

| Acetyl Group Carbonyl | Initial nucleophilic addition followed by intramolecular aldol (B89426) condensation with a methyl group. | Bicyclic fused ring systems. |

| Pyranone Ring | Ring-opening followed by recyclization with a bifunctional reagent. | Novel heterocyclic scaffolds (e.g., pyridones, furans). researchgate.net |

| C2/C6 Methyl Groups | Knoevenagel condensation followed by intramolecular Michael addition. | Spirocyclic or fused pyran derivatives. |

常见问题

Q. How can the molecular structure of 3-acetyl-2,6-dimethyl-4H-pyran-4-one be characterized experimentally?

- Methodological Answer : Use mass spectrometry (MS) for molecular weight confirmation (expected m/z 166 for C₈H₁₀O₃) and gas chromatography (GC) for purity assessment. Compare retention indices with analogs like 2,6-dimethyl-4H-pyran-4-one (CAS 1004-36-0) under similar GC conditions (e.g., non-polar columns, 40–280°C temperature gradients) . Nuclear magnetic resonance (NMR) spectroscopy can resolve acetyl and methyl substituents via proton and carbon chemical shifts.

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer : Refer to safety data sheets (SDS) for pyranone derivatives:

Q. How can synthetic routes for 3-acetyl-2,6-dimethyl-4H-pyran-4-one be optimized?

- Methodological Answer : Adapt methods from related pyranones, such as acid-catalyzed cyclization of diketones or Friedel-Crafts acylation. For example, Pfizer’s synthesis of 3-hydroxy-2,6-dimethyl-4H-pyran-4-one (CAS 2298-99-9) used hydroxymethyl intermediates under controlled pH and temperature . Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting acetylating agent stoichiometry.

Advanced Research Questions

Q. What computational methods are suitable for studying the protonation behavior of this compound?

- Methodological Answer : Apply semi-empirical methods like MNDO to predict protonation sites. For 2,6-dimethyl-4H-pyran-4-one, exo-protonation at the carbonyl oxygen is favored (60–80 kcal/mol stabilization) due to enhanced aromaticity in the conjugated acid. Validate with NMR or IR spectroscopy to detect protonation-induced shifts .

Q. How do structural modifications (e.g., acetyl vs. hydroxy groups) affect electronic properties?

- Methodological Answer : Compare charge distributions via density functional theory (DFT). The acetyl group in 3-acetyl-2,6-dimethyl-4H-pyran-4-one increases electron-withdrawing effects, polarizing the π-system toward the carbonyl oxygen. Contrast with 3-hydroxy-2,6-dimethyl-4H-pyran-4-one (CAS 2298-99-9), where hydrogen bonding alters reactivity .

Q. How can environmental persistence of this compound be assessed in wastewater systems?

- Methodological Answer : Use high-resolution LC-MS/MS to detect degradation products in spiked wastewater samples. Reference studies on pyranone derivatives in municipal effluents (e.g., 3-hydroxy-2,6-dimethyl-4H-pyran-4-one detected in Peace River Basin analyses) . Assess biodegradation via OECD 301F tests or soil mobility studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported toxicity data for pyranone derivatives?

- Methodological Answer : Cross-reference species-specific toxicity (e.g., rat oral LD₅₀ = 3400 mg/kg for tetrahydro-2,6-dimethyl-4H-pyran-4-one) with structural analogs . Differences may arise from substituent effects (e.g., acetyl groups increasing bioavailability). Validate with in vitro assays (e.g., HepG2 cell viability) under standardized OECD guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。